molecular formula C6H17Cl2N3S B1662560 Dimaprit Dihydrochloride CAS No. 23256-33-9

Dimaprit Dihydrochloride

Cat. No. B1662560
CAS RN: 23256-33-9
M. Wt: 234.19 g/mol
InChI Key: DFWCPLGXFMSUCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Dimaprit Dihydrochloride is represented by the InChI string InChI=1S/C6H15N3S.2ClH/c1-9(2)4-3-5-10-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H . The compound has a molecular weight of 234.19 g/mol .


Physical And Chemical Properties Analysis

Dimaprit Dihydrochloride is a white to off-white powder . It is soluble in water, with a solubility of ≥50 mg/mL . The compound has a molecular weight of 234.19 g/mol .

Scientific Research Applications

  • Ocular Surface Research :

    • Dimaprit dihydrochloride was observed to produce vasodilation without itch on the human ocular surface. This effect was significantly blocked by the H2-receptor antagonist cimetidine but not by the H1-receptor antagonist, indicating the presence of H2-receptors in the human ocular surface (Abelson & Udell, 1981).
  • Central Thermoregulatory Mechanisms :

    • Research on rats demonstrated that Dimaprit induced dose-dependent hypothermia, partially antagonized by cimetidine and certain tricyclic antidepressant drugs. This supports a role for histamine H2-receptors in central thermoregulatory mechanisms (Nowak, Bielkiewicz, & Lebrecht, 1979).
  • Gastric Acid Secretion :

    • Studies have shown Dimaprit's efficacy in stimulating gastric acid secretion in various animals, with the activity levels varying across species. This attribute underscores its potential as a diagnostic agent in measuring maximal acid secretory capacity (Parsons, Owen, Ganellin, & Durant, 1977).
  • Endotoxin Shock and Hepatitis Models :

    • In models of endotoxin shock and hepatitis in mice, Dimaprit significantly inhibited the increase in plasma tumor necrosis factor-alpha and improved survival rates. This suggests its role in downregulating TNF-alpha production, indicating histamine as an important regulator in conditions where TNF-alpha is significant (Nakamura et al., 1997).
  • Cardiovascular Responses :

    • In anaesthetized animals, Dimaprit was found to lower systemic arterial blood pressure and cause vasodilation in the femoral vascular bed. This points towards its potential utility in studying cardiovascular effects and mechanisms (Flynn, Johnston, & Owen, 1977).
  • Mast Cells and Basophils Studies :

    • The use of Dimaprit in studies involving mast cells and basophils across various species (rats, guinea-pigs, and humans) has provided insights into the role of H2-receptors in mediator release
    systems. However, its effectiveness as a pure H2-agonist in these studies is questioned .
  • Anti-Tumor Activity :

    • Dimaprit demonstrated a decrease in tumor growth and an increase in survival when injected into fibrosarcoma-bearing mice. Interestingly, its anti-tumor activity appears to be H2-independent, as similar effects were not observed with other histamine and impromidine compounds (Fray et al., 1985).
  • Nitric Oxide Synthase Inhibition :

    • The molecular structure of Dimaprit is similar to L-arginine, leading to the discovery of its inhibitory effects on nitric oxide synthase (NOS) activity. This property adds to the pharmacological profile of Dimaprit and is relevant in the same concentration range as its H2-agonist activity (Paquay et al., 1999).
  • Histamine H2-Receptors on Myenteric Plexus Neurons :

    • Dimaprit was found to mediate the release of contractile agents in guinea-pig ileal segments and myenteric plexus-longitudinal muscle preparations through H2-receptor activation on myenteric plexus neurons. This suggests its utility in studies exploring the interaction of histamine with enteric nervous system components (Barker & Ebersole, 1982).
  • Thyroid-Stimulating Hormone (TSH) Secretion Control :

    • Dimaprit, via its action on H2 receptors, demonstrated a dose-related decrease in serum TSH basal levels in male rats. This indicates a potential inhibitory role of H2 receptors in the control of TSH secretion, specifically in the median eminence (Renzo et al., 2005)

Safety And Hazards

Dimaprit Dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-(dimethylamino)propyl carbamimidothioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3S.2ClH/c1-9(2)4-3-5-10-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWCPLGXFMSUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65119-89-3 (Parent)
Record name Dimaprit hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90177831
Record name Dimaprit hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID90177831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimaprit Dihydrochloride

CAS RN

23256-33-9
Record name Dimaprit hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimaprit hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimaprit dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-3-(dimethylamino)propane hydrochloride (200 g), thiourea (98.1 g) and ethanol (11) was stirred and heated under reflux for 25 hours. The solution was cooled to ambient temperature and ethyl acetate added until permanent opalescence was obtained. The mixture was stored at 4° C. overnight then filtered to give S-[3-(dimethylamino)propyl]isothiourea dihydrochloride as a colourless solid. (283 g), m.p. 155°-159° C.
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200 g
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98.1 g
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Synthesis routes and methods II

Procedure details

3-(Dimethylamino)-1-chloropropane hydrochloride (79 g) in ethanol (300 ml) was added over a period of 5 mins to a mixture of thiourea (38 g) in ethanol (500 ml). The resultant mixture was boiled under reflux and ethanol (100 ml) was removed by distillation. Further quantities of 3-(dimethylamino)-1-chloropropane hydrochloride (8 g and 4 g) were added after 30 hrs and 54 hrs. refluxing. After the mixture had boiled under reflux for a total of 78 hours the solvent was removed by evaporation to give a moist solid which was filtered off and recrystallised from methanol/isopropanol to give the title product (92.9 g, 79%) m.p. 160.5°-161.5°.
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79 g
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38 g
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300 mL
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500 mL
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79%

Synthesis routes and methods III

Procedure details

Equimolar quantities of thiourea and 3-(dimethylamino)-1-chloropropane hydrochloride and a little ethanol are heated together at 140° for 3 hours, and the cooled mixture is recrystallised from methanol/isopropanol to give the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
A Biradar, CB Ganesh - Aquaculture, 2024 - Elsevier
… This research aims to understand whether the histamine H2 receptor agonist dimaprit dihydrochloride (DIMP) affects the hypothalamo-hypophysial-testis (HPT) axis of the Mozambique …
Number of citations: 0 www.sciencedirect.com
M Yoneda, HE Raybould - European journal of pharmacology, 1990 - Elsevier
… the histamine H 2 receptor agonist, dimaprit dihydrochloride, and the effect of the histamine … 2 h following subcutaneous (sc) administration of dimaprit dihydrochloride (5-20 mg/kg) did …
Number of citations: 11 www.sciencedirect.com
MB Abelson, IJ Udell - Archives of Ophthalmology, 1981 - jamanetwork.com
• Ten normal human volunteers participated in a two-part study of H 2 -receptor activity in the ocular surface. Dimethylaminopropylisothiourea (trivial name, dimaprit dihydrochloride), a …
Number of citations: 120 jamanetwork.com
T Shimizu, K Nunoki, N Taira - The Tohoku Journal of Experimental …, 1981 - jstage.jst.go.jp
… The drug used were acetylcholine chloride (Daiichi), 2-(2-pyridyl) ethylamine dihydrochloride (Smith Kline & French), dimaprit dihydrochloride (Smith Kline & French), histamine …
Number of citations: 1 www.jstage.jst.go.jp
Ö Palaoğlu, S Soydan, TA Bökesoy - Pharmacology, 1982 - karger.com
… Merck and Kochlight), 4-methyl histamine dihydrochloride, dimaprit dihydrochloride, impromidinc trihydrochloride. metiamide. cimetidine (all from SK & F Laboratories. …
Number of citations: 5 karger.com
MG Davies, MW Greaves - British journal of clinical pharmacology, 1980 - ncbi.nlm.nih.gov
… The following agents were employed: histamine dihydrochloride, 2-methyl histamine dihydrochloride, 4-methyl histamine dihydrochloride and dimaprit dihydrochloride. The histamine …
Number of citations: 80 www.ncbi.nlm.nih.gov
TA Bökesoy, S Soydan, O Palaoǧlu - Journal of Pharmacological Methods, 1982 - Elsevier
… dimaprit dihydrochloride, and impromidine trihydrochloride (all from Smith, Klineand French Laboratories), analytical grade chemicals, and glass distilled water were used. …
Number of citations: 1 www.sciencedirect.com
N Fu, F Wu, Z Jiang, W Kim, T Ruan, E Malagola… - Cellular and Molecular …, 2021 - Elsevier
… The role of H2-receptor signaling in acute colitis was addressed by treatment of DSS-treated mice with the H2 agonist dimaprit dihydrochloride. Kaplan–Meier survival analysis was …
Number of citations: 4 www.sciencedirect.com
A Gądek-Michalska, J Borycz, J Bugajski - Agents and Actions, 1994 - Springer
… The drugs used were: histamine dihydrochloride (Sigma), 2-pyridyl-ethylamine dihydrochloride and dimaprit dihydrochloride (Smith Kline and French). Drugs were dissolved in a 0.9% …
Number of citations: 5 link.springer.com
C Netti, F Guidobono, V Sibilia, I Villa, E Cazzamalli… - Agents and actions, 1988 - Springer
… The H2-agonist compounds used were dimaprit dihydrochloride (DIM, SK&F) and 4-methylhistamine dihydrochloride (4-MeH, SK&F). The H2-antagonists were cimetidine (CIM, SK&F), …
Number of citations: 37 link.springer.com

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